methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate
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Overview
Description
Methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenyl group linked to a pyrimidine ring, which is further esterified with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenyl intermediate, which is then reacted with an aminopyrimidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chromenyl and pyrimidine moieties can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenyl-pyrimidine derivatives, such as:
- Methyl 2-[(7-hydroxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate
- Ethyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate .
Uniqueness
What sets methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(7-methoxy-3,4-dihydro-2H-chromen-4-yl)amino]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-21-10-3-4-11-12(6-8-23-14(11)9-10)18-16-17-7-5-13(19-16)15(20)22-2/h3-5,7,9,12H,6,8H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBMUQSNNYFGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCO2)NC3=NC=CC(=N3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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